Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an equivalent compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrazole derivative.
Attachment of the Carbamate Group: The final step involves the reaction of the pyrazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazoles.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The pyrazole ring is a common pharmacophore in many drugs, and modifications to this structure can lead to compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, while the carbamate group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(1-methyl-4-hydroxypyrazol-3-yl)methyl]carbamate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Tert-butyl N-[(1-methyl-4-aminopyrazol-3-yl)methyl]carbamate: Contains an amino group instead of a sulfanyl group.
Tert-butyl N-[(1-methyl-4-nitropyrazol-3-yl)methyl]carbamate: Features a nitro group in place of the sulfanyl group.
Uniqueness
The presence of the sulfanyl group in tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate imparts unique reactivity compared to its analogs. This group can undergo specific chemical transformations that are not possible with hydroxyl, amino, or nitro groups, making this compound particularly valuable in synthetic and medicinal chemistry.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)11-5-7-8(16)6-13(4)12-7/h6,16H,5H2,1-4H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUUUFYJLAIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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